molecular formula C19H17Cl4N3S2 B2395585 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344271-01-8

3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole

Katalognummer: B2395585
CAS-Nummer: 344271-01-8
Molekulargewicht: 493.29
InChI-Schlüssel: BKBMTSFEBOGUIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole features a 1,2,4-triazole core substituted with two 2,6-dichlorobenzylsulfanyl groups and an ethyl moiety at position 2. The dual thioether (sulfanyl) linkages are chemically stable under physiological conditions, avoiding oxidative conversion to sulfoxides or sulfones unless exposed to specific enzymes or reactive oxygen species .

Eigenschaften

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl4N3S2/c1-2-26-18(11-27-9-12-14(20)5-3-6-15(12)21)24-25-19(26)28-10-13-16(22)7-4-8-17(13)23/h3-8H,2,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBMTSFEBOGUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CSCC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl4N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their pharmacological potential, including antifungal, antibacterial, and anticancer properties. This article synthesizes available research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H16Cl2N4S2\text{C}_{15}\text{H}_{16}\text{Cl}_2\text{N}_4\text{S}_2

This structure features two (2,6-dichlorobenzyl) sulfanyl groups attached to a 1,2,4-triazole ring. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HepG2 for liver cancer) demonstrated that triazole derivatives can inhibit cell proliferation effectively. The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways associated with cancer progression .
  • IC50 Values : The compound's efficacy can be quantified using IC50 values (the concentration required to inhibit cell growth by 50%). Although specific IC50 values for this compound are not widely reported, related triazole compounds have shown IC50 values ranging from 10 µg/mL to over 30 µg/mL against different cancer cell lines .

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties:

  • Broad-Spectrum Activity : Studies have shown that triazole derivatives possess activity against both gram-positive and gram-negative bacteria. For example, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial action is believed to arise from the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsGenerally decreases activity
Presence of electron-donating groupsEnhances anticancer potency
Variations in alkyl chain lengthAffects solubility and bioavailability

Research indicates that modifications to the sulfanyl and triazole moieties can significantly influence the compound's biological efficacy .

Case Studies

  • In Vitro Study on HepG2 Cells :
    • Objective : To evaluate the anticancer potential.
    • Findings : Compounds with similar structures showed significant inhibition of cell viability at concentrations as low as 12.5 µg/mL .
  • Antimicrobial Screening :
    • Objective : To assess antimicrobial efficacy.
    • Findings : Triazoles exhibited varying degrees of effectiveness against common pathogens, with some derivatives showing MIC values below 100 µg/mL against E. coli and S. aureus .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that compounds similar to 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole exhibit significant activity against various fungal strains.

  • Mechanism of Action : Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death.
  • Case Study : A study demonstrated that derivatives of triazoles showed enhanced antifungal efficacy against azole-resistant strains of Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole .
CompoundMIC (μg/mL)Activity
Fluconazole>64Standard
Triazole Derivative8 - 64Enhanced against resistant strains

Antiparasitic Activity

Recent investigations have also highlighted the potential of triazole derivatives in combating parasitic infections.

  • In Vivo Studies : In animal models infected with Trypanosoma cruzi, a derivative exhibited an MIC of 0.033 μg/mL and a significant reduction in parasitic load after treatment .

Fungicides

The compound's structural characteristics suggest potential use as a fungicide in agricultural settings.

  • Efficacy Against Plant Pathogens : Research indicates that triazole-based fungicides can effectively control various plant pathogens by inhibiting fungal growth and sporulation.
  • Field Trials : Field studies have shown that formulations containing triazoles can reduce disease incidence in crops such as wheat and barley, leading to improved yield and quality .

Polymer Development

Triazoles are being explored for their role in developing advanced materials.

  • Polymerization : The unique properties of triazoles allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Case Study : Polymers synthesized with triazole derivatives demonstrated improved resistance to thermal degradation compared to conventional polymers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiadiazole Analogs

Compounds such as KC159 and KC161 () replace the triazole core with a 1,3,4-thiadiazole ring. For example, KC159 (4-(5-(2,6-dichlorobenzyl)thio-1,3,4-thiadiazol-2-yl)benzoic acid) includes a carboxylic acid group, enhancing solubility but limiting blood-brain barrier penetration compared to the target compound .

Triazolo-Thiadiazine Derivatives

describes 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid, which fuses triazole with thiadiazine.

Substituent Variations

Sulfanyl vs. Sulfinyl Groups

The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole () replaces one sulfanyl group with a sulfinyl (S=O) moiety. This oxidation increases polarity, improving water solubility (logP reduction by ~0.5–1.0 units) but may reduce metabolic stability due to susceptibility to enzymatic reduction .

Aromatic Substitutions
  • 4-Chlorophenyl and 4-Methoxyphenyl Derivatives : highlights 4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole , where the 4-methoxyphenyl group introduces electron-donating effects, enhancing resonance stability. However, the methoxy group may engage in cytochrome P450-mediated demethylation, increasing metabolic clearance compared to the ethyl group in the target compound .
  • Nitrobenzyl Derivatives : ’s 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole incorporates a nitro group, which elevates redox activity and may confer antibacterial properties via nitroreductase activation—a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Sulfinyl Analog () Thiadiazole KC159 () Triazolo-Thiadiazine ()
Core Structure 1,2,4-Triazole 1,2,4-Triazole 1,3,4-Thiadiazole Triazolo-Thiadiazine
Key Substituents Dual 2,6-Cl-benzylsulfanyl 2,6-Cl-benzylsulfanyl/sulfinyl Carboxylic acid Carboxylic acid, pyrazole
logP (Predicted) ~4.8 ~4.2 ~2.5 ~3.0
Water Solubility Low (<10 µM) Moderate (~50 µM) High (>100 µM) Moderate (~30 µM)
Metabolic Stability High (thioether stability) Moderate (sulfinyl reduction) Low (carboxylic acid conjugation) Moderate

Vorbereitungsmethoden

Structural and Molecular Overview

Molecular Architecture

The target compound features a 4-ethyl-4H-1,2,4-triazole core substituted at positions 3 and 5 with (2,6-dichlorobenzyl)sulfanyl groups. The molecular formula is C₁₉H₁₇Cl₄N₃S₂ , with a molar mass of 493.3 g/mol . The presence of two 2,6-dichlorobenzyl moieties introduces steric hindrance and electronic effects that influence reactivity during synthesis.

Key Physicochemical Properties

  • XLogP3-AA : 6.6 (high lipophilicity)
  • Hydrogen bond acceptors : 4
  • Rotatable bonds : 8
    These properties necessitate polar aprotic solvents and elevated temperatures to overcome kinetic barriers during synthesis.

Synthetic Methodologies

Nucleophilic Substitution via Thiol-Ether Coupling

Reagents and Starting Materials
  • Core precursor : 4-Ethyl-4H-1,2,4-triazole-3,5-dithiol
  • Electrophiles : 2,6-Dichlorobenzyl bromide (2 equivalents)
  • Base : Sodium hydride (NaH)
  • Solvent : N,N-Dimethylformamide (DMF)
Procedure
  • Deprotonation : Sodium hydride (2.2 eq) is added to anhydrous DMF under nitrogen, followed by the gradual addition of 4-ethyl-4H-1,2,4-triazole-3,5-dithiol.
  • Alkylation : 2,6-Dichlorobenzyl bromide (2.0 eq) is introduced dropwise at 0°C, with subsequent warming to 25°C for 12 hours.
  • Workup : The mixture is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Optimization Insights
  • Yield : 53–68% (dependent on stoichiometric control).
  • Purity : >95% (HPLC, C18 column).

One-Pot Sequential Alkylation

Reaction Design

This method employs a single reactor to sequentially introduce both (2,6-dichlorobenzyl)sulfanyl groups, minimizing intermediate isolation.

Key Steps
  • First Alkylation :
    • React 4-ethyl-4H-1,2,4-triazole-3-thiol with 2,6-dichlorobenzyl bromide (1.1 eq) in ethanol under reflux (78°C, 6 h).
  • Second Alkylation :
    • Add a second equivalent of 2,6-dichlorobenzyl bromide and potassium carbonate (K₂CO₃) to the crude intermediate, extending reflux to 12 h.
Performance Metrics
  • Overall yield : 65–72%.
  • Advantage : Reduced purification steps compared to stepwise approaches.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.38–7.25 (m, 6H, Ar-H), 4.52 (s, 4H, SCH₂), 4.21 (q, J = 7.1 Hz, 2H, NCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR :
    δ 152.1 (C=N), 134.8–127.3 (Ar-C), 35.2 (SCH₂), 14.5 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
  • Observed : m/z 493.0412 [M+H]⁺ (calc. 493.0415 for C₁₉H₁₇Cl₄N₃S₂).

Comparative Analysis of Synthetic Routes

Parameter Thiol-Ether Coupling One-Pot Alkylation
Yield (%) 53–68 65–72
Reaction Time (h) 12 18
Purification Steps 2 1
Purity (%) >95 >90

The one-pot method offers higher efficiency but requires precise stoichiometric control to avoid polysubstitution byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing N-alkylation at the triazole ring.
  • Solution : Use of bulky bases (e.g., K₂CO₃) to favor S-alkylation.

Solvent Selection

  • Ethanol vs. DMF : Ethanol enhances solubility of aromatic intermediates but prolongs reaction times.

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis involves multi-step nucleophilic substitutions and triazole ring formation. A typical route includes:

  • Step 1 : Reaction of a hydrazine derivative with a carbonyl compound to form the triazole core.
  • Step 2 : Introduction of sulfanyl groups via nucleophilic substitution (e.g., using 2,6-dichlorobenzyl thiol derivatives).
  • Step 3 : Alkylation or functionalization of the triazole ring with ethyl groups. Critical conditions include refluxing in ethanol with glacial acetic acid as a catalyst and inert atmosphere (N₂) to prevent oxidation .
Reaction StepReagents/ConditionsYield (%)
Triazole formationHydrazine + carbonyl compound, 55°C, 5 days70–85
Sulfanyl substitution2,6-Dichlorobenzyl thiol, DMF, K₂CO₃60–75

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C-NMR for substituent identification (e.g., ethyl group at δ 1.2–1.5 ppm).
  • X-ray Diffraction (XRD) : Monoclinic crystal system analysis (space group P21/n) for absolute configuration .
  • FT-IR : Confirmation of sulfanyl (-S-) and triazole ring vibrations (e.g., 650–750 cm⁻¹ for C-S stretching) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Broth microdilution assays (MIC values against Staphylococcus aureus and Candida albicans).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ thresholds .

Advanced Research Questions

Q. How do dichlorobenzyl substituents influence electronic properties and biological activity?

  • Electronic Effects : The electron-withdrawing Cl groups increase electrophilicity, enhancing interactions with microbial enzymes (e.g., cytochrome P450). DFT calculations show reduced HOMO-LUMO gaps (ΔE ≈ 3.5 eV), correlating with reactive potential .
  • Bioactivity : Comparative studies with fluorobenzyl analogs indicate 2–3× higher antifungal activity due to improved membrane permeability .

Q. What computational methods predict pharmacokinetic properties and drug-likeness?

  • SwissADME Analysis : Parameters include:
PropertyValueReference Drug (Celecoxib)
LogP4.23.5
Water Solubility (mg/mL)0.010.05
GI AbsorptionHighHigh
  • Molecular Docking : Targeting fungal lanosterol 14α-demethylase (CYP51) shows binding energy ΔG = -9.8 kcal/mol, comparable to fluconazole .

Q. How can discrepancies in reported biological data be resolved?

  • Experimental Replication : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Variable Control : Test under consistent pH (7.4 vs. 6.5) and temperature (37°C vs. 25°C) to assess activity shifts .
  • Structural Verification : Confirm batch purity via LC-MS to rule out degradation products .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (e.g., from 5 days to 8 hours) and improve reproducibility .
  • Catalyst Screening : Transition metal catalysts (e.g., CuI) enhance sulfanyl substitution efficiency (yield increase from 60% to 82%) .

Methodological Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods .
  • For computational studies, validate DFT results (B3LYP/6-311G(d)) against experimental XRD data .
  • Use PubChem (CID: 344271-60-9) for accessing spectral databases and physicochemical properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.